4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole
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Overview
Description
4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base can yield the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antioxidant properties could be due to the scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness
4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
51626-16-5 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H12ClNO2/c1-19-13-9-7-12(8-10-13)16-18-15(17)14(20-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
PFWPUQYXFHKLKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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